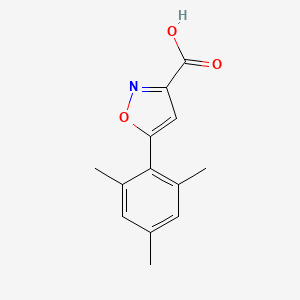

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid

Description

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,4,6-trimethylphenyl group at the 5-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₃NO₂ (calculated from IUPAC name), with a molecular weight of 187.23 g/mol based on supplier data . The compound is commercially available with a purity >95.0% (HPLC) and is priced at ¥58,000 for 5g .

Properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)11-6-10(13(15)16)14-17-11/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQVKSHZOZTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=NO2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids with different substituents, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.

Scientific Research Applications

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The trimethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid with key analogs, focusing on molecular structure, substituent effects, and inferred physicochemical properties:

Key Structural and Functional Differences

Substituent Electronic Effects: The 2,4,6-trimethylphenyl group in the target compound is strongly electron-donating, which may stabilize the oxazole ring but reduce solubility in aqueous media . Trimethoxyphenyl analogs () exhibit higher polarity due to methoxy groups, improving solubility in polar solvents like methanol or DMSO .

Heterocycle Core Variations :

- 1,2-Oxazole (target compound) has one nitrogen and one oxygen atom, offering moderate polarity.

- 1,2,4-Oxadiazole derivatives () contain two nitrogen atoms, enhancing hydrogen-bonding capacity and thermal stability .

Physicochemical Inferences :

- The thiophene-substituted analog () introduces sulfur, which may alter electronic properties and enable coordination chemistry .

- Predicted pKa values for oxadiazole derivatives (~2.0) suggest stronger acidity compared to oxazole-based compounds, though experimental validation is needed .

Research and Commercial Relevance

- Synthetic Accessibility : The target compound’s trimethylphenyl group is derived from commercially available 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2), a common building block in Suzuki-Miyaura couplings .

- Potential Applications: While direct studies are lacking, structurally similar oxazole and oxadiazole derivatives are explored in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) .

Biological Activity

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid (TMPO-COOH) is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TMPO-COOH is C₁₃H₁₃NO₃, characterized by an oxazole ring and a carboxylic acid functional group. The presence of the trimethylphenyl substituent enhances its lipophilicity and biological interactions.

The biological activity of TMPO-COOH is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The oxazole ring can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The aromatic trimethylphenyl group enables π-π stacking with nucleobases or aromatic amino acids in proteins.

- Lipophilicity : The compound's hydrophobic characteristics facilitate its binding to lipid membranes and hydrophobic pockets in proteins.

Anticancer Activity

Recent studies have highlighted TMPO-COOH's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines through various pathways:

-

Cytotoxicity Studies :

- TMPO-COOH exhibited significant cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights :

- Structure-Activity Relationship (SAR) :

Antimicrobial Properties

TMPO-COOH has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It demonstrated inhibitory effects against various bacterial strains, showcasing potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.

Comparative Analysis with Similar Compounds

To understand the unique properties of TMPO-COOH, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylate | Oxazole derivative | Methyl group at position 5 |

| 4-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid | Oxazole derivative | Different aromatic substitution pattern |

| 5-(Phenyl)-1,2-oxazole-3-carboxylic acid | Oxazole derivative | Lacks methyl groups on the phenyl substituent |

The distinct trimethyl substitution pattern in TMPO-COOH may influence its biological activity and pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several case studies have been conducted to elucidate the biological effects of TMPO-COOH:

- Cytotoxicity Against Cancer Cell Lines : A study reported that TMPO-COOH exhibited higher cytotoxicity than several known anticancer agents against leukemia cell lines (CEM-13 and U937), demonstrating its potential as a lead compound for drug development .

- Apoptosis Induction Mechanism : Research involving flow cytometry indicated that TMPO-COOH activates caspase-dependent apoptotic pathways in cancer cells, leading to cell death through intrinsic signaling mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.